molecular formula C19H15Cl2N5 B2431826 N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 924828-36-4

N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2431826
CAS RN: 924828-36-4
M. Wt: 384.26
InChI Key: TYXIDAANOWGVFW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15Cl2N5 and its molecular weight is 384.26. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinity and Synthesis

Research has demonstrated that pyrazolo[3,4-d]pyrimidines, closely related to the compound , exhibit significant affinity for A1 adenosine receptors, indicating potential for therapeutic applications in this area. One study synthesized analogues of 1-methylisoguanosine, exploring both N1 and N5 position substitutions, finding that a 3-chlorophenyl group at the N1 position and a butyl group at the N5 position showed the greatest activity, suggesting a pathway for developing compounds with targeted receptor affinity (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Antitumor Activities

Another area of interest is the development of heterocyclic compounds with antimicrobial and antitumor activities. For instance, pyrazole derivatives have been synthesized and characterized, revealing significant biological activity against breast cancer and microbial infections. This underscores the compound's potential as a pharmacophore for designing new therapeutic agents (Titi et al., 2020).

Antimicrobial Additives for Surface Coatings

The antimicrobial properties of pyrimidine derivatives have been evaluated for their effectiveness when incorporated into polyurethane varnishes and printing ink pastes. Studies demonstrate that these compounds can significantly enhance the antimicrobial efficacy of coatings and inks, indicating their utility in protecting surfaces against microbial degradation (El‐Wahab et al., 2015).

Synthesis Techniques and Antiviral Activity

The compound and its derivatives have also been the subject of studies focusing on synthesis techniques and evaluation for antiviral activities. For example, a series of 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and showed promising in vitro antiviral activity against herpes simplex virus, suggesting potential applications in antiviral therapy (Tantawy et al., 2012).

Antimicrobial and Anticancer Agents

Further research into pyrazole derivatives has identified compounds with high antimicrobial and anticancer activities, emphasizing the role of structural modifications in enhancing biological effectiveness. These findings highlight the compound's versatility and potential in developing new therapies for cancer and infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5/c1-12-6-7-14(8-17(12)21)25-18-15-9-24-26(19(15)23-11-22-18)10-13-4-2-3-5-16(13)20/h2-9,11H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIDAANOWGVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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